Product packaging for 1,3,4,6-Tetrabromo-dibenzofuran(Cat. No.:CAS No. 617707-72-9)

1,3,4,6-Tetrabromo-dibenzofuran

Cat. No.: B12588686
CAS No.: 617707-72-9
M. Wt: 483.77 g/mol
InChI Key: RWYBECGWZKYABQ-UHFFFAOYSA-N
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Description

1,3,4,6-Tetrabromo-dibenzofuran is an organic compound with the molecular formula C12H4Br4O and a molecular weight of 483.78 g/mol . This compound is a specific isomer of tetrabromo-dibenzofuran, characterized by bromine atoms substituted at the 1, 3, 4, and 6 positions of the dibenzofuran structure. It is provided as a high-purity chemical standard for use in analytical and environmental research. Researchers utilize this and related tetrabrominated dibenzofurans as reference materials in method development and toxicological studies, particularly in the analysis of persistent organic pollutants (POPs) and brominated flame retardants. Its well-defined structure, accessible via InChIKey RWYBECGWZKYABQ-UHFFFAOYSA-N , makes it a valuable tool for calibrating analytical instruments like GC-MS and HPLC, and for investigating the environmental fate and behavior of polybrominated compounds. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Br4O B12588686 1,3,4,6-Tetrabromo-dibenzofuran CAS No. 617707-72-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-72-9

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,4,6-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-7(14)4-8(15)10(16)12(9)17-11(5)6/h1-4H

InChI Key

RWYBECGWZKYABQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=CC(=C3Br)Br)Br

Origin of Product

United States

Environmental Occurrence, Distribution, and Fate of 1,3,4,6 Tetrabromo Dibenzofuran

Source Apportionment and Emission Inventories

1,3,4,6-Tetrabromo-dibenzofuran is not intentionally produced for commercial use. researchgate.net Instead, it is an unintentional by-product generated from various anthropogenic activities, primarily those involving brominated flame retardants (BFRs). researchgate.netdiva-portal.org The major sources of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including 1,3,4,6-tetrabromodibenzofuran, are linked to the production, use, and disposal of products containing BFRs. researchgate.netresearchgate.net

Key anthropogenic sources include:

Industrial Thermal Processes: Manufacturing processes that involve high temperatures and the presence of bromine and organic matter can lead to the formation of PBDD/Fs. diva-portal.orgresearchgate.net This includes the production of plastics containing BFRs. researchgate.net

Brominated Flame Retardants (BFRs): PBDD/Fs are often present as impurities in commercial BFR mixtures, such as polybrominated diphenyl ethers (PBDEs). researchgate.netnih.gov The thermal and photochemical degradation of these BFRs can also lead to the formation of PBDD/Fs. researchgate.net

Electronic Waste (E-waste): The recycling and disposal of e-waste, which often contains significant amounts of BFRs in components like printed circuit boards and plastic housings, is a major source of PBDD/F emissions. researchgate.netresearchgate.net Thermal processes during e-waste recycling can generate high concentrations of these compounds. researchgate.net

Metallurgical Processes: Certain metal smelting operations can also release PBDD/Fs into the environment. researchgate.net

The following table details the primary anthropogenic sources of PBDD/Fs.

Source Category Specific Process/Product Role in Emission Reference
Industrial Processes Production of BFR-containing plastics Unintentional by-product formation researchgate.net
Metallurgical processes Release during smelting researchgate.net
Brominated Flame Retardants Commercial PBDE mixtures Impurities in the product researchgate.netnih.gov
Thermal and photolytic degradation of BFRs Formation from precursor compounds researchgate.net
Waste Management E-waste recycling (thermal processes) Formation and release from BFRs in electronics researchgate.netresearchgate.net

Accidental fires and various waste management practices are significant contributors to the environmental burden of 1,3,4,6-tetrabromodibenzofuran and other PBDD/Fs.

Accidental Fires: Fires involving buildings, vehicles, and consumer goods often contain materials treated with BFRs. The combustion of these materials during accidental fires leads to the formation and release of PBDD/Fs into the surrounding environment, including soot and gas emissions. diva-portal.org Studies of accidental fire sites have shown that PBDD/Fs can be major contributors to the total dioxin-like toxicity of the emissions. diva-portal.org

Waste Incineration: The incineration of municipal, hospital, and hazardous waste can generate PBDD/Fs, particularly when the waste stream contains brominated materials. researchgate.net Poorly managed incineration processes can result in higher emissions of these compounds. nih.gov The presence of both bromine and chlorine in waste can lead to the formation of mixed halogenated dibenzodioxins and dibenzofurans. researchgate.net

E-waste and Landfill Management: Uncontrolled burning of e-waste at dump sites is a significant source of PBDD/F emissions. researchgate.netresearchgate.net This practice, common in some regions, can release PBDD/Fs at levels much higher than those from modern municipal waste combustors. nih.gov Landfills containing products with BFRs also pose a risk of PBDD/F release, especially during landfill fires or through leachate. researchgate.net

The table below highlights the contribution of these sources to PBDD/F emissions.

Source Process Contribution Reference
Accidental Fires Combustion of BFR-treated materials Release of PBDD/Fs in soot and gas diva-portal.org
Waste Incineration Burning of municipal, hospital, and hazardous waste Formation and emission of PBDD/Fs researchgate.netnih.gov
E-waste Management Uncontrolled burning at dump sites High levels of PBDD/F emissions researchgate.netresearchgate.netnih.gov
Thermal recycling processes Formation from BFRs in electronics researchgate.net

| Landfills | Landfill fires and leachate | Potential for PBDD/F release from disposed products | researchgate.net |

While the vast majority of PBDD/Fs in the environment are of anthropogenic origin, there is evidence suggesting the potential for natural formation of some brominated dioxins. diva-portal.orgresearchgate.net However, these natural sources are generally considered minor compared to the widespread emissions from human activities.

Anthropogenic Sources: As detailed in the previous sections, the primary sources of PBDD/Fs are industrial processes, the use and disposal of BFRs, and combustion events. researchgate.netdiva-portal.org The congener profiles of PBDD/Fs from these sources are often distinct, with combustion processes typically producing higher chlorinated and more toxic congeners. nih.gov

Natural Formation: Some studies have proposed biogenic pathways for the formation of tri- and tetrabrominated dioxins in the marine environment. researchgate.net This may occur through the action of enzymes on naturally occurring brominated precursor compounds, such as bromophenols. researchgate.net However, there is no known natural source for polybrominated diphenyl ethers (PBDEs), which are major precursors to many PBDD/Fs. environment-agency.gov.uk

The differentiation between natural and anthropogenic sources can sometimes be inferred from the specific congener patterns observed in environmental samples. The presence of a wide range of PBDD/F congeners, particularly those associated with commercial BFR mixtures, strongly indicates an anthropogenic origin.

Source TypeFormation PathwayKey PrecursorsSignificanceReference
Anthropogenic Industrial by-products, combustion, degradation of BFRsBrominated flame retardants (e.g., PBDEs)Major source of environmental contamination researchgate.netdiva-portal.org
Natural (Biogenic) Enzymatic processes in the marine environmentBromophenolsGenerally considered a minor source diva-portal.orgresearchgate.net

Spatial and Temporal Trends of Environmental Concentrations

The environmental concentrations of PBDD/Fs, including 1,3,4,6-tetrabromodibenzofuran, exhibit spatial and temporal trends that reflect the history of their sources and their environmental fate.

Spatial Trends: PBDD/Fs are found globally, including in remote regions, which is indicative of their potential for long-range atmospheric transport. diva-portal.org Higher concentrations are typically found in industrialized and urban areas, particularly near known sources such as e-waste recycling sites and industrial facilities that use or produce brominated compounds. researchgate.netresearchgate.net For example, significantly higher levels of PBDD/Fs have been measured in dust from e-waste workshops compared to other indoor environments. aaqr.org

Temporal Trends: The environmental levels of PBDD/Fs have generally increased in parallel with the rising production, use, and disposal of BFRs over the past several decades. researchgate.net While regulations have been put in place to restrict the use of some BFRs, their persistence in the environment and their continued presence in older products mean that they will remain a source of PBDD/Fs for the foreseeable future. environment-agency.gov.uk Some studies have observed seasonal variations in atmospheric concentrations of related compounds like PCDD/Fs, with higher levels in winter, which may be attributed to factors like lower atmospheric mixing heights and increased emissions from heating. nih.gov

The table below provides a general overview of the spatial and temporal trends of PBDD/Fs.

Trend Observation Influencing Factors Reference
Spatial Higher concentrations in industrial and urban areas, and near e-waste sites. Proximity to emission sources. researchgate.netresearchgate.netaaqr.org
Presence in remote regions. Long-range atmospheric transport. diva-portal.org
Temporal Increasing environmental levels corresponding with BFR production and use. Historical and ongoing use of BFRs. researchgate.net

Environmental Transformation and Degradation Pathways of 1,3,4,6 Tetrabromo Dibenzofuran

Photolytic Degradation Processes

Photolysis, or the breakdown of compounds by light, represents a primary pathway for the transformation of PBDD/Fs in the environment. This process can occur directly through the absorption of light or indirectly through reactions with other light-activated molecules.

Direct Photolysis under Simulated and Natural Light Conditions

Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that can result in the cleavage of chemical bonds. For brominated flame retardants, direct photolysis is a significant degradation mechanism. nih.gov Studies on related compounds show that the rate of photolysis is often dependent on the degree and position of halogenation.

Indirect Photolysis and Photosensitization Mechanisms

Indirect photolysis involves the transfer of energy from a photosensitized molecule, which has absorbed light, to the target compound. In natural waters, dissolved organic matter, particularly humic and fulvic acids, can act as potent photosensitizers. itrcweb.org These substances absorb sunlight and form excited triplet states (³HA*) or reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then degrade the pollutant. itrcweb.orgsemanticscholar.org

The effect of humic substances is twofold; they can accelerate degradation through photosensitization but also inhibit it by acting as a light screen, absorbing photons before they can reach the target molecule. itrcweb.org The net effect depends on variables such as the concentration and chemical nature of the humic substances, the concentration of the pollutant, and water depth. itrcweb.org For example, studies on the PCDF 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural lake water showed a photodegradation rate that was 240-fold faster than in pure water, a difference attributed to the action of natural sensitizers. ias.ac.in

Debromination and Product Formation in Photolytic Reactions

The most common reaction in the photolysis of halogenated aromatic compounds is hydrodehalogenation, which involves the cleavage of a carbon-halogen bond and its replacement with a hydrogen atom from the surrounding medium (e.g., water or organic solvents). ekb.eg This leads to the formation of less halogenated, and often less toxic, congeners.

In the case of 1,3,4,6-Tetrabromo-dibenzofuran, photolysis is expected to result in a stepwise removal of bromine atoms, leading to the formation of various tri-, di-, and mono-brominated dibenzofurans. For example, studies on a structurally similar compound, 1,3,6,8-tetrabromocarbazole, identified tribromocarbazole, dibromocarbazole, and bromocarbazole as intermediate metabolites during microbial degradation, indicating a sequential debromination process. nih.gov The disappearance of initial transformation products upon longer sunlight exposure suggests that these lower brominated furans can also undergo further photolytic degradation. ias.ac.in In some cases, significant amounts of the parent compound can be converted into polar, non-extractable products. ias.ac.in

Influence of Environmental Matrix on Photodegradation Kinetics

The environmental medium, or matrix, in which a compound is found has a profound impact on its photodegradation rate. The kinetics of photolysis are known to be affected by the type of solvent, the composition of any solid matrix, and the presence of other chemical species.

The degradation rates of new brominated flame retardants have been shown to vary significantly between different organic solvents like acetone, toluene (B28343), and n-hexane. mdpi.com Photolysis of PCDFs is generally faster in organic solvents compared to water. ekb.eg In aquatic systems, the complexity of the water matrix can significantly alter degradation kinetics. The presence of inorganic ions such as carbonates and sulfates, commonly found in natural waters, can act as scavengers of reactive oxygen species, potentially slowing down the degradation process.

Biotransformation and Biodegradation Mechanisms

The breakdown of complex organic molecules by microorganisms is a critical component of their environmental fate. This biotransformation can occur under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions.

Microbial Degradation in Sediments and Soils (Aerobic and Anaerobic Conditions)

While specific studies on the microbial degradation of this compound are scarce, the pathways can be inferred from research on the parent compound, dibenzofuran (B1670420), and other halogenated aromatics.

Under aerobic conditions , bacteria capable of degrading dibenzofuran have been isolated, including species of Terrabacter, Sphingomonas, and Staphylococcus. ias.ac.innih.govnih.gov The typical degradation pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to ring cleavage and eventual mineralization. ias.ac.in For halogenated dibenzofurans, this process is more challenging. However, a dibenzofuran-degrading bacterium, Terrabacter sp. strain DBF63, has been shown to decrease the concentration of tetra- to hexa-chlorinated dibenzofurans in contaminated soil by approximately 10% in a 7-day period. nih.gov This suggests that aerobic bacteria can, at least partially, degrade brominated congeners as well.

Under anaerobic conditions , particularly in sediments, the primary biodegradation mechanism is reductive debromination. This process involves microorganisms using the brominated compound as an electron acceptor, resulting in the removal of bromine atoms and their replacement with hydrogen. Studies on polybrominated diphenyl ethers (PBDEs) in anaerobic microcosms from soils and sediments have demonstrated extensive debromination, leading to the formation of less-brominated congeners. epa.gov In many of these active microcosms, bacteria from the genus Dehalococcoides, known for their ability to dehalogenate a wide range of pollutants, were identified. epa.gov It is highly probable that this compound would also be susceptible to anaerobic reductive debromination in sediment environments, leading to the formation of lower brominated dibenzofurans.

Reductive Debromination Pathways by Microorganisms

The biotransformation of halogenated compounds like 1,3,4,6-tetrabromodibenzofuran by microbial communities is a key process in their environmental fate. Microorganisms, encompassing bacteria, archaea, fungi, and other small eukaryotes, possess a vast array of catabolic capabilities that are instrumental in the detoxification of chemical contaminants. nih.gov These organisms can transform such compounds into less bioactive forms, and in some instances, achieve complete mineralization. nih.gov The process of reductive debromination, where a bromine atom is removed and replaced by a hydrogen atom, is a significant pathway for the breakdown of brominated compounds in anaerobic environments.

While specific studies detailing the microbial reductive debromination of 1,3,4,6-tetrabromodibenzofuran are limited, the general principles of microbial transformation of polybrominated dibenzofurans (PBDFs) are well-established. It is understood that complex microbial communities in various environmental systems play a crucial role in the detoxification of such chemical contaminants. nih.gov The efficiency and rate of these biotransformation reactions can be influenced by the specific microbial consortia present and the prevailing environmental conditions.

Research into the biotransformation of contaminants has shown that kinetic analyses of experiments with different microbial communities, such as those from activated sludge and riverine biofilms, can reveal characteristic trends for groups of substances undergoing similar initial transformation reactions. nih.gov This suggests the involvement of shared or conjointly regulated enzyme systems in these processes. nih.gov For instance, the augmentation of conventional sand filters with specific degrader strains has proven effective in the biodegradation of other persistent organic pollutants at environmentally relevant concentrations. nih.gov

Enzymatic Biotransformation in Ecological Systems

The enzymatic machinery of microorganisms is central to the biotransformation of persistent organic pollutants like 1,3,4,6-tetrabromodibenzofuran. The incredible diversity of microbial catabolic capacities enables the transformation of these compounds, reducing their environmental persistence. nih.gov The initial steps in the biotransformation of such contaminants are often catalyzed by specific enzymes or enzyme systems.

Identifying the specific genes that code for the enzymes responsible for these biotransformation reactions is an active area of research. nih.gov By linking gene transcripts to specific biotransformation reactions, it becomes possible to characterize a microbial community's potential to degrade a range of structurally related compounds. nih.gov This approach holds promise for understanding and predicting the environmental fate of substances like 1,3,4,6-tetrabromodibenzofuran.

The table below summarizes key aspects of microbial biotransformation relevant to compounds like 1,3,4,6-tetrabromodibenzofuran.

Microbial Process Description Significance for this compound
Reductive DebrominationRemoval of bromine atoms and replacement with hydrogen, typically under anaerobic conditions.A likely primary degradation pathway in anaerobic sediments and soils.
Enzymatic TransformationThe use of microbial enzymes to alter the chemical structure of the compound.Initiates the breakdown of the molecule, potentially leading to less toxic intermediates.
MineralizationThe complete breakdown of the organic compound to inorganic products like carbon dioxide and water.The ultimate goal of bioremediation, resulting in complete removal of the pollutant.

Abiotic Transformation Routes (Non-Photolytic)

The chemical stability of the dibenzofuran ring structure makes compounds like 1,3,4,6-tetrabromodibenzofuran generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-bromine bonds are also relatively stable. However, the potential for abiotic degradation in aqueous environments should not be entirely dismissed, as other reactive species present in natural waters could potentially contribute to transformation reactions over long periods.

Polybrominated dibenzofurans are known to be formed as unintentional byproducts during high-temperature processes, such as the incineration of brominated flame retardants. Conversely, high-temperature thermal treatment can also be a method for their destruction. The thermal degradation of 1,3,4,6-tetrabromodibenzofuran would involve the breaking of the carbon-bromine and carbon-carbon bonds within the molecule. At sufficiently high temperatures and in the presence of oxygen, complete mineralization to carbon dioxide, water, and hydrogen bromide can be achieved. The specific conditions required for efficient thermal degradation, such as temperature, residence time, and oxygen concentration, are critical factors.

Environmental Persistence and Half-Life Determination in Various Media

The environmental persistence of a chemical is often characterized by its half-life, which is the time it takes for the concentration of the substance to be reduced by half. The persistence of 1,3,4,6-tetrabromodibenzofuran is expected to be significant due to its chemical stability and resistance to degradation. Its half-life will vary considerably depending on the environmental medium (e.g., soil, sediment, water, air) and the specific conditions present, such as microbial activity, temperature, and exposure to sunlight.

Due to its low water solubility and high octanol-water partition coefficient, 1,3,4,6-tetrabromodibenzofuran is likely to partition into soil and sediment, where it may be more persistent. In these compartments, degradation will be largely dependent on microbial activity. The determination of precise half-lives requires specific experimental studies under controlled laboratory or field conditions for each environmental compartment.

The following table outlines the expected relative persistence of 1,3,4,6-tetrabromodibenzofuran in different environmental media.

Environmental Medium Expected Relative Persistence Primary Degradation Pathways
SoilHighMicrobial degradation (aerobic and anaerobic)
SedimentHighAnaerobic microbial degradation (reductive debromination)
WaterModerate to High (partitioning to sediment)Photolysis (if near the surface), microbial degradation
AirLow to ModeratePhotolytic degradation

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of this compound is the preparation and extraction of the analyte from the sample matrix. The choice of method is highly dependent on the nature of the matrix, whether it be air, dust, water, sediment, soil, or biological tissues. The primary goal of this stage is to efficiently transfer the target analyte from the complex sample matrix into a solvent, while minimizing the co-extraction of interfering compounds.

Air Sampling: The collection of airborne this compound, which exists in both gaseous and particle-adsorbed phases, is commonly performed using high-volume air samplers. epa.govresearchgate.net These samplers are typically equipped with a quartz fiber filter (QFF) to capture particulate matter, followed by a polyurethane foam (PUF) plug to adsorb the gas-phase compounds. epa.govresearchgate.net The sampling duration can range from 24 hours to several days to achieve the necessary detection limits. epa.gov Prior to sampling, the filter and PUF are often spiked with isotopically labeled surrogate standards to monitor for potential losses during the sampling and subsequent analytical procedures. aaqr.org

Dust Sampling: Indoor dust is a significant reservoir for many persistent organic pollutants, including PBDFs. Dust samples are typically collected from surfaces using specialized vacuum cleaners or by wiping defined areas. aaqr.orgfloridahealth.gov Once collected, the dust samples are sieved to remove larger debris such as hair and fibers, ensuring a more homogenous sample for analysis. aaqr.org A sufficient amount of dust, typically around 10-40 grams, is required to meet the demands of the various analytical methods. floridahealth.gov

Pre-treatment: A crucial pre-treatment step for both air and dust samples is the spiking of the samples with a suite of isotopically labeled internal standards before extraction. This allows for the correction of any analyte losses that may occur during the extraction and cleanup phases, thereby ensuring the accuracy of the final quantitative results.

Table 1: Overview of Air and Dust Sampling and Pre-treatment Techniques

Parameter Air Samples Dust Samples
Collection Method High-volume air sampler with Quartz Fiber Filter (QFF) and Polyurethane Foam (PUF) plug. epa.govresearchgate.netSpecialized vacuum cleaners or surface wipes. aaqr.orgfloridahealth.gov
Sampled Volume/Amount 325 to 400 m³ over a 24-hour period. epa.gov10 to 40 grams. floridahealth.gov
Pre-treatment Sieving to remove large debris. aaqr.orgSpiking with isotopically labeled internal and surrogate standards. aaqr.org

The extraction of this compound from solid and liquid environmental matrices requires robust techniques to overcome the strong interactions between the analyte and the matrix components.

Water: For aqueous samples, the low concentrations of PBDFs necessitate a pre-concentration step. Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.net Large volumes of water are passed through a disk or cartridge containing a sorbent material that retains the target analytes. The analytes are then eluted from the sorbent with a small volume of an organic solvent. researchgate.net

Table 2: Common Extraction Procedures for Water, Sediment, and Soil

Matrix Extraction Technique Typical Solvents Key Advantages
Water Solid-Phase Extraction (SPE) researchgate.netDichloromethane, HexanePre-concentration of analytes from large sample volumes.
Sediment/Soil Soxhlet Extraction hkbu.edu.hknih.govToluene, Acetone/Hexane mixture aaqr.orgnih.govHigh extraction efficiency.
Sediment/Soil Accelerated Solvent Extraction (ASE) thermofisher.comanaliticaweb.com.brthermofisher.comToluene, Dichloromethane, Hexane nih.govReduced extraction time and solvent consumption. thermofisher.comanaliticaweb.com.brthermofisher.com

The analysis of this compound in non-human biota, such as fish and other wildlife, is complicated by the high lipid content of these samples, which can interfere with the analysis. The sample preparation for biota therefore includes a significant lipid removal step.

The initial extraction of the analytes from the tissue is typically performed using methods similar to those for soil and sediment, such as Soxhlet or ASE. Following extraction, the removal of lipids is paramount. Common techniques for lipid removal include:

Gel Permeation Chromatography (GPC): This is a size-exclusion chromatography technique that separates the large lipid molecules from the smaller analyte molecules.

Freezing-Lipid Filtration: This method involves freezing the sample extract to precipitate the lipids, which can then be removed by filtration. nih.govresearchgate.net This technique has been shown to remove about 90% of lipids from an extract without significant loss of the target analytes. nih.govresearchgate.net

Acid Treatment: Concentrated sulfuric acid can be used to destroy the lipid matrix. However, this is a destructive method and can only be used for acid-stable compounds.

After the initial extraction, the sample extract contains a complex mixture of the target analytes and a variety of co-extracted interfering compounds. A thorough cleanup and fractionation procedure is therefore essential to isolate the this compound from these interferences prior to instrumental analysis. This is typically achieved using a combination of column chromatography techniques.

A common multi-step cleanup procedure involves the sequential use of the following columns:

Multilayer Silica (B1680970) Gel Column: This column typically contains layers of silica gel modified with sulfuric acid (acidic silica), potassium hydroxide (B78521) or sodium hydroxide (basic silica), and silver nitrate, in addition to neutral silica. researchgate.net This column is effective in removing a wide range of interfering compounds, including lipids and other polar organic compounds. researchgate.netsigmaaldrich.com

Alumina (B75360) Column: An alumina column is often used for further cleanup and fractionation.

Florisil Column: Florisil, a magnesium silicate adsorbent, is particularly useful for separating PBDFs from other classes of halogenated compounds, such as polychlorinated biphenyls (PCBs). researchgate.netsorbtech.comcarlroth.com

Activated Carbon Column: An activated carbon column is used to separate planar molecules, such as PBDFs, from non-planar compounds.

The choice and sequence of these cleanup steps can be tailored to the specific sample matrix and the analytical requirements.

Table 3: Common Cleanup and Fractionation Techniques

Technique Purpose Interfering Compounds Removed
Multilayer Silica Gel Column researchgate.netsigmaaldrich.comBroad-spectrum cleanupLipids, polar organic compounds researchgate.netesaa.org
Alumina Column Further cleanup and fractionation-
Florisil Column researchgate.netsorbtech.comcarlroth.comFractionationSeparation of PBDFs from PCBs researchgate.net
Activated Carbon Column Isomer-specific fractionationSeparation of planar from non-planar compounds

Chromatographic Separation Techniques

The final step in the analytical process is the separation, detection, and quantification of this compound. Due to the complexity of the mixtures of PBDF congeners and other related compounds, a high-resolution separation technique is required.

High-Resolution Gas Chromatography (HRGC) is the cornerstone of the separation of PBDF congeners. inchem.org HRGC utilizes long, narrow capillary columns (e.g., 60 meters in length) with a thin film of a stationary phase coated on the inner wall. epa.gov This configuration provides the high resolving power necessary to separate the individual PBDF isomers from each other.

The choice of the stationary phase is critical for achieving the desired separation. A common stationary phase used for the analysis of PBDFs is a non-polar or semi-polar phase, such as a DB-5 type column, which is a (5%-phenyl)-methylpolysiloxane. nih.gov

The HRGC system is typically coupled to a High-Resolution Mass Spectrometer (HRMS). The HRGC separates the compounds in time, and the HRMS provides highly specific and sensitive detection, allowing for the unambiguous identification and quantification of this compound, even in the presence of a complex mixture of other compounds. The use of HRGC/HRMS is considered the gold standard for the analysis of PBDFs and other dioxin-like compounds. epa.govinchem.org

An in-depth examination of the sophisticated analytical methodologies for the detection and quantification of the specific polybrominated dibenzofuran (PBDF) congener, this compound, is crucial for understanding its environmental fate and toxicological significance. This article delves into the advanced chromatographic and mass spectrometric techniques employed for the precise analysis of this compound.

Ecotoxicological Considerations and Ecological Risk Assessment Frameworks for 1,3,4,6 Tetrabromo Dibenzofuran

Bioavailability and Toxicokinetics in Non-Human Organisms

The environmental fate and biological impact of 1,3,4,6-tetrabromo-dibenzofuran are intrinsically linked to its bioavailability and toxicokinetics in various organisms. As with other polyhalogenated aromatic hydrocarbons, its lipophilicity plays a crucial role in its absorption, distribution, and persistence in biological systems.

Uptake, Distribution, and Elimination Kinetics in Model Ecological Receptors

The uptake of brominated dibenzofurans by organisms is influenced by the number of bromine atoms. nih.gov While specific data for this compound is limited, studies on related compounds indicate that gastrointestinal, pulmonary, and dermal absorption are significant routes of exposure. nih.gov Once absorbed, these compounds, due to their lipophilic nature, tend to accumulate in fatty tissues and the liver. nih.gov

In aquatic environments, sediments act as a primary reservoir for these persistent compounds. frontiersin.org Benthic invertebrates, such as polychaete worms, can accumulate dibenzofurans from contaminated sediments, making them a potential entry point into the aquatic food web. frontiersin.org The bioavailability of these sediment-bound contaminants is a critical factor driving their bioaccumulation. frontiersin.org

Studies on mice have shown that the elimination half-life of brominated dibenzofurans from the liver increases with the number of bromine substitutions. nih.gov For instance, a tetrabrominated dibenzofuran (B1670420) (TeBDF) showed a half-life of 8.8 days, which was comparable to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov In contrast, a non-2,3,7,8-substituted tribrominated dibenzofuran was rapidly eliminated. nih.gov

Table 1: Elimination Half-Times of Selected Dibenzofurans in Mouse Liver

CompoundElimination Half-Time (days)
TrBCDF5.6
TeBDF8.8
TCDD8.7
PeBDF13

Data sourced from a study on C57BL/6J mice. nih.gov

Metabolism of Brominated Dibenzofurans in Non-Human Biota

The metabolism of brominated dibenzofurans is a key determinant of their toxicokinetics and potential for bioaccumulation. In general, the carbon-bromine bond is weaker than the carbon-chlorine bond, which might suggest a more rapid metabolism and elimination of brominated compounds. nih.gov However, available data indicate that this does not necessarily translate to faster elimination in animals. nih.gov

Metabolism of these compounds often involves hydroxylation. Studies in mice have identified hydroxylated metabolites of various brominated dibenzofurans. nih.gov The extent of metabolism appears to be influenced by the substitution pattern. For example, a tribrominated dibenzofuran (TrBDF) was found to be more extensively metabolized than 2,3,7,8-substituted congeners. nih.gov The higher the degree of bromination, the slower the metabolism tends to be. nih.gov

Ecotoxicological Effects in Model Organisms (Non-human in vitro and in vivo studies)

The toxic effects of this compound and related compounds have been investigated in a range of non-human organisms, revealing impacts on development, reproduction, and cellular processes.

Developmental and Reproductive Impacts in Aquatic Invertebrates and Fish

Dioxin-like compounds, including brominated dibenzofurans, are known to have significant adverse effects on the early life stages of fish. nih.govnih.gov These effects can include mortality, developmental abnormalities, and reproductive impairment. nih.gov For instance, exposure to TCDD, a related and well-studied compound, can lead to reduced egg production, altered ovarian development, and early life stage toxicity in offspring. nih.gov

In fish embryos, exposure to such compounds can cause a range of developmental issues, including edema, hemorrhages, and skeletal deformities. nih.gov The cardiovascular system and developing cartilage are particularly vulnerable. nih.gov While the majority of studies have focused on chlorinated dioxins and furans, the similar mechanism of action of their brominated counterparts suggests a comparable risk to aquatic life. nih.gov

Effects on Avian and Mammalian Wildlife

Avian species are also susceptible to the toxic effects of brominated compounds. Studies on American kestrels have shown that exposure to certain brominated flame retardants can impact pipping and hatching success. nih.govresearchgate.net While specific data for this compound is scarce, the broader class of polybrominated diphenyl ethers (PBDEs) has been shown to cause a range of effects in birds, including changes in thyroid hormone levels and reproductive success. researchgate.net

In mammalian models, 2,3,7,8-substituted brominated dibenzofurans elicit a spectrum of toxic effects similar to their chlorinated analogs, including impacts on the thymus, body weight, and liver. nih.gov

Table 2: Summary of Ecotoxicological Effects in Avian Models

SpeciesCompound ClassObserved Effects
American KestrelPenta-BDE mixtureDecreased pipping and hatching success
ChickenPenta-BDE mixtureEROD induction, histological changes in the bursa
MallardPenta-BDE mixtureLess sensitive compared to chicken and kestrel

Data based on studies of a pentabrominated diphenyl ether mixture. nih.gov

Biochemical and Cellular Responses in Ecological Systems

The toxicity of this compound and related compounds is primarily mediated through the aryl hydrocarbon receptor (AhR). nih.gov Activation of this receptor can lead to a cascade of biochemical and cellular responses, including the induction of enzymes such as ethoxyresorufin-O-deethylase (EROD). nih.gov

EROD induction is a well-established biomarker of exposure to dioxin-like compounds in both fish and birds. nih.gov In addition to enzyme induction, exposure to these compounds can lead to other cellular changes, such as histological alterations in immune organs like the bursa of Fabricius in birds. nih.gov In mammalian systems, these compounds can cause a range of effects including immune suppression, perturbations in vitamin A and thyroid hormone levels, and anti-estrogenicity. nih.gov

Development of Ecological Risk Assessment Models and Environmental Quality Criteria (EQC)

The ecological risk assessment of this compound (1,3,4,6-TeBDF), a member of the polybrominated dibenzofuran (PBDF) family, presents a significant challenge due to limited congener-specific toxicological data. To address this, risk assessment frameworks often rely on models that extrapolate from more well-studied related compounds.

Use of Relative Effect Potencies (REPs) for Ecotoxicological Assessment in Non-Human Species

The Toxicity Equivalency Factor (TEF) concept is a cornerstone for the risk assessment of dioxin-like compounds, including PBDFs. nih.gov This methodology uses Relative Effect Potencies (REPs) to estimate the combined risk of complex mixtures. The REP of a specific congener is a measure of its toxic potency relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. nih.gov

For PBDFs, a 2011 joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation determined that the database was too limited to derive specific TEFs for fish. eopugetsound.org Instead, it is recommended that regulatory agencies use specific REPs from fish embryo assays for ecotoxicological risk assessments in aquatic environments. eopugetsound.org

Given the general lack of in-vivo mammalian data for many PBDD/F congeners, an expert panel has recommended the interim use of the TEF values established for the chlorinated analogues for their corresponding brominated counterparts in human risk assessment. nih.gov This approach, while a necessary substitute, highlights the critical need for further research to establish congener-specific REPs for PBDFs to refine ecological risk assessments.

Prioritization of Brominated Congeners for Ecological Monitoring

The prioritization of chemical contaminants for environmental monitoring is a critical component of effective environmental management. nih.gov Frameworks for prioritizing persistent organic pollutants (POPs), including brominated congeners like 1,3,4,6-TeBDF, generally rely on a weight-of-evidence approach that considers several key factors. nih.goveopugetsound.org

Key criteria for prioritizing chemicals for monitoring include:

Persistence (P): The ability of a substance to remain in the environment for long periods.

Bioaccumulation (B): The tendency of a substance to accumulate in living organisms.

Toxicity (T): The potential for a substance to cause adverse effects in organisms. nih.gov

Occurrence and Detection: The frequency and concentration at which a compound is detected in various environmental matrices (e.g., soil, water, air, biota). nih.goveopugetsound.org

Environmental Fate: The transport and transformation of the compound in the environment. nih.gov

The NORMAN network, a European initiative, suggests a framework that categorizes compounds into "action categories" based on the availability of monitoring and toxicity data, and then prioritizes them using a risk-based evaluation. eopugetsound.org Similarly, the Stockholm Convention's Global Monitoring Plan provides a harmonized framework for collecting comparable data on POPs to identify trends and assess their regional and global transport, which is essential for evaluating the Convention's effectiveness. greenpolicyplatform.orgpops.int

Brominated dibenzofurans, including 1,3,4,6-TeBDF, are of concern because they can be formed during the thermal degradation of polybrominated diphenyl ether (PBDE) flame retardants, which are widespread in consumer products. osti.gov Studies have detected PBDD/Fs in the flue gases of municipal and industrial waste incinerators, indicating a direct pathway for their release into the environment. nih.gov The congener profiles of PBDD/Fs in these emissions were often similar to those of their chlorinated counterparts, suggesting similar formation mechanisms. nih.gov The presence of PBDD/Fs as contaminants in commercial flame retardants and their subsequent detection in environmental samples like soil, dust, and seafood underscores the importance of including them in monitoring programs. nih.govaaqr.org Therefore, congeners like 1,3,4,6-TeBDF warrant consideration for prioritization in ecological monitoring due to their potential for formation from widely used chemicals and their likely persistence and toxicity, analogous to other dioxin-like compounds.

Remediation Strategies for PBDF-Contaminated Environmental Matrices

The remediation of environmental matrices contaminated with persistent organic pollutants like polybrominated dibenzofurans is challenging due to their low water solubility and strong binding to soil and sediment particles. nih.govnih.gov Several physical, chemical, and biological techniques have been investigated, primarily for the more studied chlorinated dioxins and furans, but the principles are applicable to their brominated analogs.

For contaminated soils, strategies can be broadly categorized as ex-situ (where soil is excavated and treated) or in-situ (where soil is treated in place).

Ex-Situ Soil Remediation:

Thermal Desorption: This technique uses heat to volatilize contaminants from the soil. osti.govosti.gov The volatilized contaminants are then collected and treated in an off-gas treatment system. Studies on the thermal degradation of PBDEs confirm the formation of PBDFs, highlighting the importance of managing the off-gases from any thermal treatment process involving brominated compounds. osti.govnih.gov

Incineration: High-temperature incineration is a highly effective destruction technique for halogenated aromatic compounds, capable of removal efficiencies greater than 99.9999%. nih.govdtic.mil However, it is a costly option and public acceptance can be low.

Soil Washing: This is a physical/chemical separation process that uses a liquid solution to transfer contaminants from the soil into the liquid phase. frtr.govepa.gov The process separates the heavily contaminated fine particles (silt and clay) from the cleaner, larger sand and gravel particles, thus reducing the volume of soil that requires further, more intensive treatment. dtic.milfrtr.gov The effectiveness of soil washing can be enhanced by using various additives in the washing fluid. An innovative approach using a sunflower oil-water solvent system with carboxymethyl chitosan (B1678972) as a chelating agent, combined with ultrasonication and elevated temperature, has shown high removal efficiencies for PBDEs and heavy metals from contaminated soil. nih.gov

Interactive Data Table: Soil Washing Efficiency for PBDEs This table presents data on the removal of polybrominated diphenyl ethers (PBDEs), which are often found alongside PBDFs, using an enhanced soil washing technique. The data is from a study by Tang et al. (2014). nih.gov

ContaminantRemoval Efficiency (%) After Two Washing Cycles
Total PBDEs~94.1%
BDE-28~93.4%
BDE-47~94.3%
BDE-209~99.1%
Lead (Pb)~89.3%
Cadmium (Cd)~92.7%

Biodegradation: Following a primary treatment like soil washing, microbial degradation can be used as a secondary step to further reduce contaminant levels in the treated soil. Inoculation with specific bacteria, such as Rhodococcus sp., has been shown to biodegrade remaining PBDEs. nih.gov

Remediation for Contaminated Water/Liquid Phases:

Adsorption by Activated Carbon: Adsorption is a widely used technique for removing organic pollutants from water. Activated carbon, with its high surface area and porous structure, is a highly effective adsorbent. researchgate.netmdpi.com The process involves passing contaminated water through a bed of granular activated carbon (GAC), where the pollutant molecules are attracted to and held on the surface of the carbon particles. youtube.com The effectiveness of adsorption can be influenced by factors such as pH and temperature. researchgate.net Chemical modification of the activated carbon surface, such as through oxidation, can enhance its adsorption capacity for certain pollutants. researchgate.net This technology is a standard and reliable method for treating water contaminated with a range of organic compounds.

Concluding Remarks and Future Research Perspectives

Summary of Current Knowledge Gaps for 1,3,4,6-Tetrabromo-dibenzofuran

Our understanding of this compound is severely limited by a lack of specific research. The majority of available data pertains to PBDFs as a general class or focuses on congeners with 2,3,7,8-substitution patterns, which are known for their high toxicity. The primary knowledge gaps for this compound are detailed below.

Key Research Gaps for this compound

Research Area Specific Knowledge Gap
Toxicological Data No specific toxicological studies on this compound are readily available. Information on its potential to cause adverse health effects in humans or animals is lacking. epa.gov
Toxicokinetics There is limited information on the bioaccumulation potential, metabolism, and elimination kinetics of non-2,3,7,8-substituted PBDFs. nih.gov The biological persistence of this specific isomer is unknown.
Environmental Fate and Transport Data on the environmental behavior, persistence, and transport of this compound is scarce. Its partitioning in soil, water, and air is not well characterized. epa.gov
Analytical Standards The lack of commercially available and certified analytical standards for many individual PBDF congeners, likely including this compound, hampers accurate quantification in environmental and biological samples. nih.gov
Exposure Levels Current data on human and environmental exposure to PBDFs is extremely limited, and congener-specific data for isomers like this compound is virtually non-existent. nih.gov

| Formation Pathways | While it is known that PBDFs can form during the combustion of brominated flame retardants, the specific conditions and precursors leading to the formation of the 1,3,4,6-isomer are not well understood. researchgate.net |

Integration of Interdisciplinary Approaches in PBDF Research

Addressing the multifaceted challenges posed by PBDFs necessitates a concerted effort from various scientific disciplines. The complex journey of these contaminants from industrial products to environmental sinks and potential biological receptors cannot be fully understood from a single vantage point.

Chemistry and Material Science: Collaboration between analytical chemists and material scientists is crucial. The development of new brominated flame retardants requires an understanding of their potential to form toxic byproducts like PBDFs upon combustion or degradation. researchgate.net Advanced analytical techniques are needed to detect and quantify the vast number of PBDF congeners in complex mixtures. nih.gov

Environmental Science and Toxicology: Environmental scientists can track the fate and transport of PBDFs in various ecosystems, while toxicologists can assess their potential health risks. nih.govcdc.gov Linking environmental occurrence to toxicological outcomes is essential for accurate risk assessment. The study of PBDFs in diverse matrices such as indoor dust and wildlife highlights this connection. aaqr.org

Computational Modeling and Data Science: Given the sheer number of PBDF congeners, it is impractical to perform extensive toxicological testing on each one. Computational toxicology and quantitative structure-activity relationship (QSAR) models can help predict the toxicity of untested congeners based on their chemical structure, prioritizing them for further empirical research.

Policy and Regulatory Implications Derived from Scientific Understanding of Environmental Contaminants

The scientific understanding of environmental contaminants like PBDFs has significant implications for public policy and regulation, aimed at protecting human health and the environment.

Precautionary Principle: In the face of scientific uncertainty regarding the toxicity of many PBDF congeners, the precautionary principle is often invoked. researchgate.net This principle suggests that a lack of full scientific certainty should not be used as a reason for postponing cost-effective measures to prevent environmental degradation or health risks. The regulation of other environmental contaminants, such as Bisphenol A (BPA), has seen the application of this principle in some jurisdictions. researchgate.net

Class-Based vs. Individual Chemical Regulation: A major policy debate revolves around whether to regulate PBDFs as a class or on a congener-by-congener basis. Given the vast number of congeners and the limited data for most of them, a class-based approach or grouping based on toxicological properties is often considered more practical and protective. The inclusion of some PBDFs in the World Health Organization's Toxicity Equivalency Factor (TEF) scheme is a step in this direction, allowing the toxicity of complex mixtures to be expressed as a single value. nih.govresearchgate.net

Need for Monitoring and Surveillance: The detection of PBDFs in various environmental compartments and in human tissues underscores the need for robust monitoring programs. nih.gov Such programs can inform policymakers about the extent of contamination, identify hotspots, and evaluate the effectiveness of regulatory interventions.

The journey from scientific discovery to effective policy is often long and complex. For substances like this compound, the first step is to fill the significant data voids through targeted, interdisciplinary research. Only then can a scientifically sound basis for risk assessment and potential regulatory action be established.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 1,3,4,6-tetrabromo-dibenzofuran in environmental samples?

  • Methodological Answer : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting trace brominated dibenzofurans. Calibration curves (R² > 0.98) and retention time matching with certified standards (e.g., NIST Mass Spectral Library) are critical for reliable quantification. Statistical validation using ANOVA (p < 0.05) and triplicate analysis ensures reproducibility .

Q. How can researchers synthesize this compound derivatives for reference standards?

  • Methodological Answer : Bromination of dibenzofuran precursors using controlled stoichiometry of brominating agents (e.g., Br₂ or HBr in specific solvents) under inert atmospheres ensures regioselectivity. Reaction conditions (e.g., 70°C for 6 hours) and purification via column chromatography are key to achieving >99.5% purity. GC analysis post-synthesis confirms structural integrity .

Q. What are the primary environmental fate mechanisms of this compound in aquatic systems?

  • Methodological Answer : Adsorption to activated carbon (e.g., Norit RB1) follows Langmuir isotherms, with diffusion coefficients increasing at higher temperatures. Sediment transport studies show vertical concentration gradients influenced by cap thickness (e.g., 13 mm sand caps reduce mobility). Solid-phase microextraction (SPME) paired with GC-MS tracks partitioning behavior .

Q. What in vitro models are suitable for preliminary toxicity screening of brominated dibenzofurans?

  • Methodological Answer : Zebrafish embryos are effective for high-throughput screening of developmental toxicity. Endpoints include aryl hydrocarbon receptor (AhR) activation (e.g., CYP1A induction) and oxidative stress markers. Real-time PCR (2−ΔΔCT method) quantifies gene expression changes, validated against mammalian cell lines (e.g., COS-7) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between mammalian and bacterial systems?

  • Methodological Answer : In mice, hydroxylation via cytochrome P450 enzymes dominates, with metabolite-to-parent ratios (M/P) < 5.1 × 10⁻⁵ for higher brominated congeners. In contrast, Pseudomonas sp. HH69 degrades dibenzofurans via lateral dioxygenation, forming 2,2′,3-trihydroxybiphenyl intermediates. LC-MS/MS and mutant strain analyses (e.g., blocked dioxygenase activity) elucidate pathway divergence .

Q. What experimental designs resolve contradictions in thermochemical data for brominated dibenzofurans?

  • Methodological Answer : Combine static bomb calorimetry (for combustion enthalpy) and vacuum sublimation microcalorimetry (for sublimation enthalpy) to calculate gas-phase formation enthalpies (±3.9 kJ mol⁻¹). Validate computational models (e.g., G3(MP2)//B3LYP) against experimental data to address discrepancies in Gibbs free energy estimates .

Q. How can kinetic modeling predict the pyrolysis/oxidation behavior of this compound at ultra-low concentrations?

  • Methodological Answer : Use perfectly stirred reactors (500–950°C, 1 ppm DBF) to generate kinetic profiles. Couple with detailed mechanisms (e.g., elementary steps for radical chain reactions) and validate against phenol/benzofuran formation data. Sensitivity analysis identifies rate-limiting steps (e.g., H abstraction vs. ring cleavage) .

Q. What genomic tools identify novel dioxygenases involved in aerobic degradation of brominated dibenzofurans?

  • Methodological Answer : Metagenomic sequencing of contaminated soils (e.g., Rhodococcus opacus SAO101) identifies dfd gene clusters. Heterologous expression in E. coli confirms enzyme activity via 2,3-dihydroxybiphenyl cleavage assays. Phylogenetic analysis distinguishes lateral vs. angular dioxygenation pathways .

Q. How do intermolecular interactions (e.g., Br⋯Br contacts) influence the crystallography of brominated dibenzofurans?

  • Methodological Answer : Single-crystal X-ray diffraction (CCDC 1828960) reveals Br⋯Br distances (3.4–3.6 Å) and C—H⋯H interactions. Hirshfeld surface analysis quantifies non-covalent contributions to lattice stability. Compare with DFT-optimized geometries to validate packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.